molecular formula C20H34N4O4 B8244337 2,5-Bis(hexyloxy)terephthalohydrazide

2,5-Bis(hexyloxy)terephthalohydrazide

Cat. No.: B8244337
M. Wt: 394.5 g/mol
InChI Key: DEOMPZYUKGOIII-UHFFFAOYSA-N
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Description

2,5-Bis(hexyloxy)terephthalohydrazide is an organic compound with the molecular formula C20H34N4O4. It is a derivative of terephthalohydrazide, where two hexyloxy groups are attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(hexyloxy)terephthalohydrazide typically involves the reaction of terephthalohydrazide with hexyloxy substituents under controlled conditions. One common method includes the use of hydrazine hydrate as a reagent, which reacts with 2,5-dihexyloxyterephthalic acid to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(hexyloxy)terephthalohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce hydrazine-based compounds .

Scientific Research Applications

2,5-Bis(hexyloxy)terephthalohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(hexyloxy)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The hexyloxy groups enhance its solubility and reactivity, allowing it to interact with various biological molecules. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(ethoxy)terephthalohydrazide
  • 2,5-Bis(methoxy)terephthalohydrazide
  • 2,5-Bis(butyloxy)terephthalohydrazide

Uniqueness

2,5-Bis(hexyloxy)terephthalohydrazide is unique due to its longer hexyloxy chains, which provide distinct physical and chemical properties compared to its shorter-chain analogs. These properties include enhanced solubility, stability, and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,5-dihexoxybenzene-1,4-dicarbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O4/c1-3-5-7-9-11-27-17-13-16(20(26)24-22)18(14-15(17)19(25)23-21)28-12-10-8-6-4-2/h13-14H,3-12,21-22H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOMPZYUKGOIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCC)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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